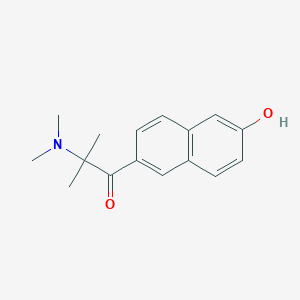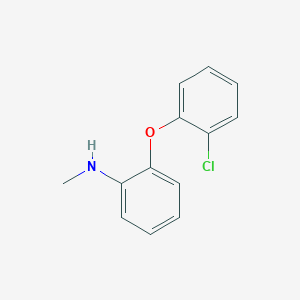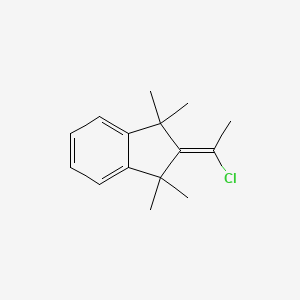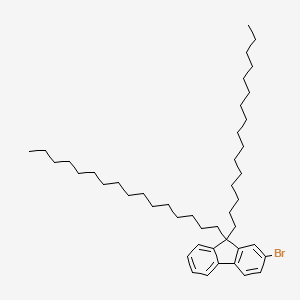![molecular formula C15H20O2 B14198840 [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde CAS No. 922501-06-2](/img/structure/B14198840.png)
[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde: is a chemical compound with the molecular formula C14H18O2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde typically involves the reaction of 4-tert-butylbenzaldehyde with an appropriate oxetane precursor under controlled conditions. One common method is the use of a Grignard reagent to introduce the oxetane ring, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium or zinc.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The tert-butylphenyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
- [3-(4-Methylphenyl)oxetan-3-yl]acetaldehyde
- [3-(4-Ethylphenyl)oxetan-3-yl]acetaldehyde
- [3-(4-Isopropylphenyl)oxetan-3-yl]acetaldehyde
Comparison: Compared to its analogs, [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde is unique due to the presence of the tert-butyl group, which provides increased steric bulk. This feature can influence the compound’s reactivity and interaction with biological targets, making it distinct in terms of its chemical and biological properties.
Propiedades
Número CAS |
922501-06-2 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2-[3-(4-tert-butylphenyl)oxetan-3-yl]acetaldehyde |
InChI |
InChI=1S/C15H20O2/c1-14(2,3)12-4-6-13(7-5-12)15(8-9-16)10-17-11-15/h4-7,9H,8,10-11H2,1-3H3 |
Clave InChI |
SUMZLZYFNMXEMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2(COC2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)


![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)

![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)



![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)

